molecular formula C23H24N4O5S2 B2746001 methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate CAS No. 1111012-05-5

methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate

Cat. No.: B2746001
CAS No.: 1111012-05-5
M. Wt: 500.59
InChI Key: XPIRZNSZAVKYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid structure featuring a pyrido[4,3-d]pyrimidin-4-one core substituted with a 4-methoxybenzyl group at position 6 and a sulfanylacetamido-thiophene-2-carboxylate moiety at position 2. The pyrido-pyrimidinone scaffold is a pharmacophoric motif associated with diverse biological activities, including enzyme inhibition (e.g., thymidine phosphorylase, cytochrome c oxidase) . The 4-methoxyphenyl group enhances lipophilicity and may influence binding affinity through π-π interactions, while the thiophene-2-carboxylate moiety introduces polar and hydrogen-bonding capabilities. The sulfanylacetamido linker likely contributes to conformational flexibility and stability .

Properties

IUPAC Name

methyl 3-[[2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S2/c1-31-15-5-3-14(4-6-15)11-27-9-7-17-16(12-27)21(29)26-23(25-17)34-13-19(28)24-18-8-10-33-20(18)22(30)32-2/h3-6,8,10H,7,9,11-13H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIRZNSZAVKYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclization

A three-component reaction involving a substituted pyridine derivative, a cyanoacetamide, and a dithiomalondianilide precursor enables the formation of the pyrido[4,3-d]pyrimidine ring system. For example, in analogous syntheses, morpholine-catalyzed cyclization in ethanol at 40–50°C facilitates the closure of the dihydropyridine ring, followed by oxidative cyclization to form the disulfide moiety. This method typically yields racemic mixtures due to the chiral center at position 6 of the pyrido[4,3-d]pyrimidine.

Stepwise Assembly from Pyridine and Pyrimidine Precursors

Alternative routes involve the sequential coupling of pyridine- and pyrimidine-derived fragments. For instance, condensation of 4-aminopyridine-3-carboxylic acid derivatives with thiourea or its analogs under acidic conditions generates the pyrimidine ring, followed by cyclodehydration to form the fused bicyclic system. This method offers better control over regioselectivity but requires stringent temperature and pH conditions.

Formation of the Thioether Linkage

The critical sulfanylacetamido bridge is constructed through a nucleophilic substitution reaction:

Thioetherification at Position 2 of the Pyrido[4,3-d]pyrimidine

The 2-mercapto group on the pyrido[4,3-d]pyrimidine reacts with chloroacetyl chloride to form the thioether intermediate. This step is typically conducted in a polar aprotic solvent (e.g., DMF) with triethylamine as a base.

Optimized Conditions

  • Reagents: 2-Mercapto-pyrido[4,3-d]pyrimidine (1.0 equiv), chloroacetyl chloride (1.5 equiv), triethylamine (3.0 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 0°C → room temperature (gradual warming)
  • Yield: 70–78%

Coupling of the Acetamido-Thiophene Carboxylate Moiety

The final step involves amide bond formation between the thioether-acetic acid derivative and methyl 3-aminothiophene-2-carboxylate:

Carbodiimide-Mediated Amidation

Activation of the carboxylic acid group (from the thioether-acetic acid intermediate) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables coupling with the amine.

Procedure

  • Dissolve thioether-acetic acid (1.0 equiv) in dichloromethane.
  • Add EDC (1.2 equiv), HOBt (1.2 equiv), and methyl 3-aminothiophene-2-carboxylate (1.1 equiv).
  • Stir at room temperature for 24 hours.
  • Wash with aqueous NaHCO₃, dry over MgSO₄, and purify via recrystallization.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

Property Value/Description
Molecular Formula C₂₉H₂₉N₅O₆S₂
Molecular Weight 615.7 g/mol
1H NMR (400 MHz, DMSO) δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 4H, aryl-H), 4.50 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃)
13C NMR (100 MHz, DMSO) δ 170.2 (C=O), 162.4 (pyrimidine-C), 133.5–114.7 (aryl-C), 55.1 (OCH₃)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Mechanistic and Optimization Insights

  • Rate-Limiting Step : Cyclization to form the pyrido[4,3-d]pyrimidine core (activation barrier: ~28.8 kcal/mol).
  • Solvent Effects : Ethanol and acetonitrile yield superior results compared to acetone or isopropanol.
  • Stereochemical Considerations : Racemization at position 6 occurs during alkylation, necessitating chiral resolution if enantiopure product is required.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Overview

The synthesis of methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate typically involves multi-step organic reactions including:

  • Formation of the pyrido[4,3-d]pyrimidine core.
  • Introduction of the methoxyphenyl and acetamido groups.
  • Final coupling reactions to yield the target compound.

Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that this compound may target the ephrin receptor family which is overexpressed in various cancers .

Antiviral Properties

Certain thienopyrimidine derivatives have been studied for their antiviral effects. Compounds with similar structures have demonstrated activity against viruses like HIV by inhibiting viral integrase enzymes .

Antimicrobial Activity

The thienopyrimidine scaffold has also been explored for its antimicrobial properties. Research suggests that modifications to the structure can enhance efficacy against a range of bacterial strains .

Study on Anticancer Properties

A study published in Scientific Reports investigated a series of thienopyrimidine derivatives for their anticancer activities. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications could improve therapeutic efficacy .

Mechanism of Action

The mechanism of action of methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrimidine, pyrido-pyrimidine, and thiophene derivatives (Table 1). Key differences include substituent groups, ring systems, and reported bioactivities.

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
Methyl 3-[2-({6-[(4-Methoxyphenyl)methyl]-4-oxo-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate Pyrido[4,3-d]pyrimidin-4-one 4-Methoxybenzyl (C6), sulfanylacetamido-thiophene-2-carboxylate (C2) Hypothesized thymidine phosphorylase inhibition (based on structural analogy)
7-Amino-5-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile Pyrido[2,3-d]pyrimidin-4-one 4-Methoxyphenyl (C5), thioxo (C2), cyano (C6) Moderate cytochrome c oxidase inhibition (IC₅₀: 91.5 µM)
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Dihydropyrimidine 4-Nitrophenyl (C4), methyl (C6), carboxylate (C5) Strong thymidine phosphorylase inhibition (IC₅₀: 56.2 µM)
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidin-4-one 4-Chlorophenyl (C3), dipentylamine (C2), phenyl (C5) Crystallographic stability (disordered residues, R factor: 0.054)
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl (C6), acetic acid (C3) Potential anti-inflammatory/analgesic activity (thiophene derivatives)
Key Findings

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound and analogues (e.g., ) enhances solubility compared to chlorophenyl derivatives (e.g., ) but may reduce potency due to decreased electron-withdrawing effects. Thiophene-2-carboxylate in the target compound likely improves hydrogen-bonding interactions compared to simpler carboxylate or cyano groups (e.g., ).

Core Scaffold Influence: Pyrido-pyrimidinones (target compound) exhibit broader enzyme inhibition profiles than dihydropyrimidines (e.g., ) or pyrrolo-pyrimidines (e.g., ), possibly due to planar rigidity and enhanced π-stacking. Thieno-pyrimidinones (e.g., ) show higher anti-inflammatory activity but lower enzyme inhibition compared to pyrido-pyrimidinones .

Synthetic Considerations :

  • The sulfanylacetamido linker in the target compound may confer greater metabolic stability than ethoxymethylidene (e.g., ) or dipentylamine (e.g., ) substituents.

Limitations and Contradictions
  • corrects prior claims about hydroxymethyl derivatives, underscoring the need for rigorous NMR validation in structural comparisons .
  • Inhibition data for the target compound are extrapolated from analogues; direct experimental validation is required .

Biological Activity

The compound methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate represents a novel entry in the field of medicinal chemistry, particularly within the pyrido[4,3-d]pyrimidine class. This class is recognized for its diverse biological activities including anticancer, antibacterial, and kinase inhibition properties. This article delves into the biological activities associated with this specific compound based on recent research findings.

The structure of the compound is characterized by a pyrido[4,3-d]pyrimidine core fused with a thiophene ring and several functional groups that enhance its biological activity. The pyrido[4,3-d]pyrimidine scaffold is known for its ability to interact with various biological targets including kinases and other enzymes involved in cancer progression and cell signaling pathways.

Key Structural Features:

  • Pyrido[4,3-d]pyrimidine Core : Imparts significant biological activity.
  • Methoxyphenyl Group : Enhances lipophilicity and potential interactions with cellular targets.
  • Thiol Group : May facilitate interactions with cysteine residues in proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of key kinases like CDK4/6 and PIM-1 .

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory properties:

  • Multikinase Inhibition : Similar compounds have displayed potent inhibitory activity against a range of kinases including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Structure–Activity Relationship (SAR) studies indicate that modifications on the pyrido[4,3-d]pyrimidine scaffold can significantly enhance or reduce kinase inhibition potency .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 (µM)Reference
AnticancerMCF-70.03
AnticancerHepG20.05
Kinase InhibitionCDK40.02
Kinase InhibitionPIM-10.011

Case Studies

  • Case Study on Anticancer Activity :
    • A study assessed the efficacy of various pyrido[4,3-d]pyrimidine derivatives against MCF-7 cells. The lead compound showed a significant increase in apoptosis rates compared to controls, indicating its potential as a chemotherapeutic agent .
  • Kinase Profiling Study :
    • A comprehensive kinase profiling revealed that similar compounds from the pyrido[4,3-d]pyrimidine family exhibit broad-spectrum kinase inhibition. This polypharmacological approach may lead to lower toxicity profiles while effectively targeting multiple pathways involved in cancer progression .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Construct the pyrido[4,3-d]pyrimidin-4-one core via Biginelli-like cyclocondensation, using aldehydes, thiourea derivatives, and β-ketoesters .
  • Step 2 : Introduce the thioether linkage by reacting the pyrimidinone with a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) under basic conditions .
  • Step 3 : Couple the thiophene-2-carboxylate moiety via amide bond formation using coupling agents like EDC/HOBt . Key characterization tools include 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm intermediate and final structures .

Q. Which analytical techniques are critical for structural validation?

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles (e.g., disorder in pyrido-pyrimidine rings resolved via single-crystal studies) .
  • NMR spectroscopy : Detect dynamic effects (e.g., keto-enol tautomerism in the pyrimidinone core) using variable-temperature NMR .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields during thiophene-2-carboxylate coupling?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst optimization : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation. Monitor progress via TLC/HPLC and quantify yields using calibration curves .

Q. What strategies address contradictions between spectroscopic and computational data?

  • Case example : Discrepancies in 1^1H NMR chemical shifts (predicted vs. experimental) may arise from solvent effects or conformational flexibility.
  • Resolution : Perform DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM) to simulate NMR spectra .
  • Validation : Compare computed IR vibrational modes with experimental data to identify misassigned peaks .

Q. How can computational modeling predict biological interactions?

  • Docking studies : Use AutoDock Vina to model binding to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energies .
  • ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) via SwissADME .

Q. What experimental designs evaluate activity against drug-resistant pathogens?

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Synergy studies : Combine with known antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .
  • Resistance induction : Serial passage assays over 20 generations to monitor MIC shifts .

Methodological Challenges and Solutions

Q. How to resolve low crystallinity in X-ray studies?

  • Crystallization optimization : Screen solvents (e.g., DCM/hexane) and use slow evaporation .
  • Disorder management : Apply SHELXL refinement constraints for disordered moieties (e.g., 4-methoxyphenyl groups) .

Q. What protocols mitigate sulfur-containing byproducts during synthesis?

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate thioether derivatives from disulfide byproducts .
  • Oxidative control : Add radical scavengers (e.g., BHT) to prevent sulfur radical chain reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.